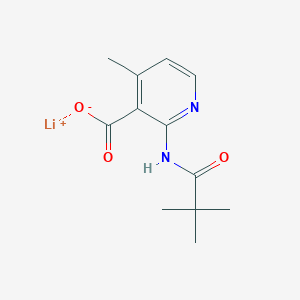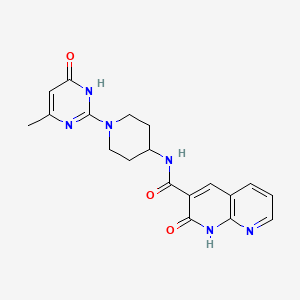
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Compounds with similar naphthyridine cores are synthesized through various methods, including microwave-assisted synthesis, which is efficient for creating pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity (Insuasty et al., 2013). This method is notable for its efficiency and the ability to produce compounds with significant biological activities.
Molecular Structure Analysis
The molecular structure of compounds like N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be analyzed through computational and experimental methods, including X-ray crystallography and computational chemistry techniques. These methods help in understanding the stereochemistry and molecular conformations critical for their biological activities.
Chemical Reactions and Properties
The chemical reactivity of naphthyridine derivatives often involves interactions with cellular targets, leading to potential therapeutic effects. For instance, derivatives synthesized for their antibacterial and anticancer activities undergo specific reactions with biological molecules, influencing their mechanism of action (Egawa et al., 1984).
Applications De Recherche Scientifique
Antitumor Activity
One study investigated the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, which showed potential antitumor activity. Compound 4g, derived from a similar class, demonstrated remarkable activity against 57 cancer cell lines, with GI(50) values ranging from 1.48 to 9.92 μM in in vitro assays, indicating its potential as an antitumor agent (Insuasty et al., 2013).
Antibacterial Agents
Another study synthesized pyridonecarboxylic acids as antibacterial agents, including derivatives similar to the compound of interest. Among these, certain compounds showed greater antibacterial activity than enoxacin, suggesting their promise as antibacterial agents (Egawa et al., 1984).
Synthesis of Novel Compounds
Further research focused on the efficient synthesis of novel diarylpyridopyrimidines, indicating the versatility of related compounds in synthesizing new molecules with potential biological activities (Vijayakumar et al., 2014).
Serotonin 5-HT3 Receptor Antagonists
A study prepared novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds by microwave irradiation. Among these, a compound showed favorable 5-HT3 receptor antagonism in Guinea pig ileum, highlighting its potential as a 5-HT3 receptor antagonist (Mahesh et al., 2004).
Polyamide Synthesis Involving Uracil and Adenine
Another application involved the synthesis of polyamides containing uracil and adenine through reactions with dimethyl methylenesuccinate. These polyamides, characterized by their water solubility and molecular weights, have implications for materials science and bioengineering (Hattori & Kinoshita, 1979).
Propriétés
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-11-9-15(26)23-19(21-11)25-7-4-13(5-8-25)22-17(27)14-10-12-3-2-6-20-16(12)24-18(14)28/h2-3,6,9-10,13H,4-5,7-8H2,1H3,(H,22,27)(H,20,24,28)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIRNMPVAGOOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

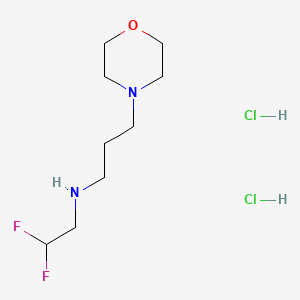
![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)
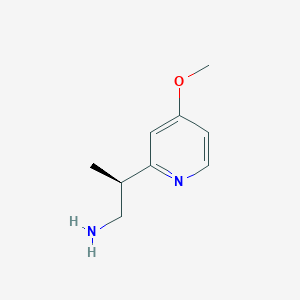

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)

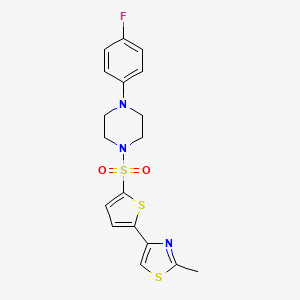

![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)



